molecular formula C8H12N2O2 B14507969 3-(Dimethoxymethyl)pentanedinitrile CAS No. 62737-51-3

3-(Dimethoxymethyl)pentanedinitrile

Cat. No.: B14507969
CAS No.: 62737-51-3
M. Wt: 168.19 g/mol
InChI Key: SHCCELTYRRYGIC-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)pentanedinitrile is an organic compound with the molecular formula C8H12N2O2. It is a nitrile derivative, characterized by the presence of two cyano groups (-CN) and a dimethoxymethyl group (-CH(OCH3)2) attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)pentanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrile compound in the presence of a catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)pentanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted nitrile derivatives.

Scientific Research Applications

3-(Dimethoxymethyl)pentanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)pentanedinitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the dimethoxymethyl group can undergo hydrolysis or substitution. These interactions can modulate various biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpentanedinitrile: Similar structure but with different substituents.

    3-Methylpentanenitrile: Lacks the dimethoxymethyl group.

    2-Dimethoxymethyl-3-methoxypropionitrile: Different backbone structure.

Uniqueness

3-(Dimethoxymethyl)pentanedinitrile is unique due to the presence of both nitrile and dimethoxymethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

62737-51-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(dimethoxymethyl)pentanedinitrile

InChI

InChI=1S/C8H12N2O2/c1-11-8(12-2)7(3-5-9)4-6-10/h7-8H,3-4H2,1-2H3

InChI Key

SHCCELTYRRYGIC-UHFFFAOYSA-N

Canonical SMILES

COC(C(CC#N)CC#N)OC

Origin of Product

United States

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